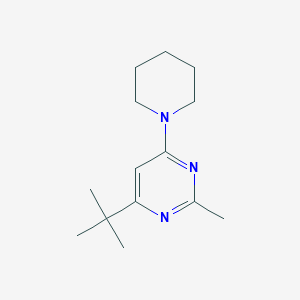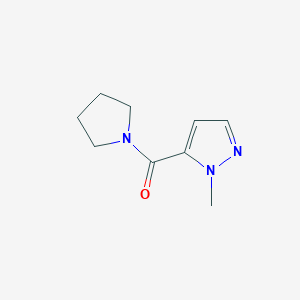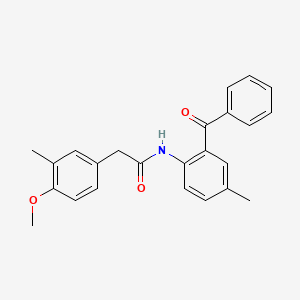![molecular formula C15H16N2O3S B6496614 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide CAS No. 955807-44-0](/img/structure/B6496614.png)
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide, also known as 2-MAM-TC, is a thiophene-based small molecule that is of interest for its potential applications in scientific research. 2-MAM-TC is an easily synthesized molecule that has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. 2-MAM-TC has been studied for its ability to affect the activity of AChE in vitro and in vivo, and its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine (ACh). This results in an increase in the levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh) in the body. This can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in laboratory experiments is that it is easily synthesized using a variety of methods. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh). However, there are some limitations to using 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in laboratory experiments. It is not yet known whether the effects of 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide on AChE are reversible, and it is not yet known whether it has any long-term effects on the body.
Direcciones Futuras
Future research on 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide should focus on further elucidating its mechanism of action, as well as determining its long-term effects on the body. In addition, further research should be conducted to determine the potential applications of 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to determine the potential applications of 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in other areas of scientific research, such as drug discovery and development.
Métodos De Síntesis
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields the desired 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide product in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of potassium hydroxide and the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide and anhydrous sodium carbonate.
Aplicaciones Científicas De Investigación
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. Inhibition of AChE can lead to increased levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been studied for its potential to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Propiedades
IUPAC Name |
2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-7-10(3-4-12(9)20-2)8-13(18)17-15-11(14(16)19)5-6-21-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYQUUVBGGLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Methoxy-3-methylphenyl)acetamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496533.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)

![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)